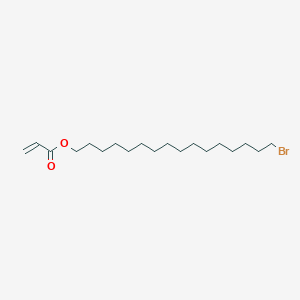

16-Bromohexadecyl prop-2-enoate

Beschreibung

16-Bromohexadecyl prop-2-enoate is a brominated long-chain acrylate ester characterized by a 16-carbon alkyl chain terminating in a bromine atom and an acrylate (prop-2-enoate) functional group. This structure confers unique physicochemical properties, such as high molecular weight (~385 g/mol) and increased hydrophobicity compared to shorter-chain acrylates.

Eigenschaften

CAS-Nummer |

112231-61-5 |

|---|---|

Molekularformel |

C19H35BrO2 |

Molekulargewicht |

375.4 g/mol |

IUPAC-Name |

16-bromohexadecyl prop-2-enoate |

InChI |

InChI=1S/C19H35BrO2/c1-2-19(21)22-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20/h2H,1,3-18H2 |

InChI-Schlüssel |

VXZFAKNAVCWMMH-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC(=O)OCCCCCCCCCCCCCCCCBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 16-Bromohexadecyl prop-2-enoate typically involves the esterification of hexadecanol with acrylic acid in the presence of a brominating agent. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:

Esterification: Hexadecanol reacts with acrylic acid in the presence of a catalyst such as sulfuric acid to form hexadecyl prop-2-enoate.

Bromination: The resulting ester is then treated with a brominating agent, such as phosphorus tribromide, to introduce the bromo group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

16-Bromohexadecyl prop-2-enoate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

Polymerization: The vinyl group can also undergo polymerization to form polymers with unique properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Electrophilic Addition: Reagents such as bromine or hydrogen chloride are used in the presence of a catalyst like aluminum chloride.

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as azidohexadecyl prop-2-enoate or thiocyanatohexadecyl prop-2-enoate can be formed.

Addition Products: Products such as 1,2-dibromohexadecyl prop-2-enoate or 1-bromo-2-chlorohexadecyl prop-2-enoate can be obtained.

Polymers: Poly(this compound) with varying molecular weights and properties can be synthesized.

Wissenschaftliche Forschungsanwendungen

16-Bromohexadecyl prop-2-enoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

Materials Science: The compound can be used to modify the surface properties of materials, making them more hydrophobic or oleophobic.

Biological Studies: It is used in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

Medicinal Chemistry: The compound is explored for its potential use in drug delivery systems and as a building block for bioactive molecules.

Wirkmechanismus

The mechanism of action of 16-Bromohexadecyl prop-2-enoate involves its interaction with various molecular targets. The bromo group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The vinyl group can participate in addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can alter the function of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences between 16-bromohexadecyl prop-2-enoate and analogous compounds include alkyl chain length, substituent type (e.g., halogens, cyclic groups), and ester group modifications. Below is a comparative analysis:

*Examples from and include fluorinated sulfonamide-linked acrylates.

Physicochemical Properties

- Boiling Point/Melting Point: Longer alkyl chains (e.g., C16 in 16-bromohexadecyl) increase boiling points compared to methyl (C1) or decyl (C10) acrylates. Bromine’s electron-withdrawing effect may slightly lower melting points relative to non-halogenated analogs.

- Solubility : The brominated C16 chain reduces water solubility significantly compared to methyl or tetrahydrofurfuryl acrylates, which have polar groups enhancing miscibility .

- Reactivity: The terminal bromine atom enables nucleophilic substitution (e.g., in polymer crosslinking), unlike non-halogenated acrylates that primarily undergo radical polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.